molecular formula C9H12S2 B11951533 Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- CAS No. 62926-93-6

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-

Cat. No.: B11951533
CAS No.: 62926-93-6
M. Wt: 184.3 g/mol
InChI Key: VWJRMPDZVCTYRP-UHFFFAOYSA-N
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Description

The compound Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- (IUPAC name) is a substituted benzene derivative featuring a methyl group at position 1 and a [(methylthio)methyl]thio group at position 4. Thioether-containing aromatic compounds are of interest in organic synthesis and materials science due to their electronic and steric effects, which influence reactivity and stability .

Properties

IUPAC Name

1-methyl-4-(methylsulfanylmethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S2/c1-8-3-5-9(6-4-8)11-7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJRMPDZVCTYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404634
Record name Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62926-93-6
Record name Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection

Polar aprotic solvents like DMSO enhance reaction rates in coupling reactions by stabilizing ionic intermediates. However, their high boiling points complicate product isolation. Alternatives such as THF or acetonitrile may compromise yield.

Catalyst Recycling

Efforts to recover palladium catalysts via supported ligands (e.g., silica-immobilized dppf) have shown promise, reducing costs by up to 40% in pilot-scale trials.

Purification Techniques

Chromatographic purification is often necessary due to the presence of disulfide byproducts. Gradient elution with hexane/ethyl acetate (8:2 to 6:4) effectively separates the target compound .

Chemical Reactions Analysis

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name CAS Formula Molecular Weight Key Substituents
Benzene, 1-methyl-4-(methylthio)- 623-13-2 C₈H₁₀S 138.23 Methyl, methylthio
Benzene, 1-methoxy-4-(methylthio)- 1879-16-9 C₈H₁₀OS 154.23 Methoxy, methylthio
Benzene, 1-bromo-4-(methylthio)- 104-95-0 C₇H₇BrS 203.10 Bromo, methylthio
Benzene, 1-methyl-4-[[(4-nitrophenyl)methyl]thio]- 100866-66-8 C₁₄H₁₃NO₂S 259.32 Methyl, nitrobenzylthio

Table 2: Functional Group Impact on Properties

Functional Group Electron Effect Example Compound Key Property Change
Methylthio (-SCH₃) Weak donating Benzene, 1-methyl-4-(methylthio)- Increased lipophilicity
Methoxy (-OCH₃) Strong donating Benzene, 1-methoxy-4-(methylthio)- Enhanced solubility in polar solvents
Nitro (-NO₂) Strong withdrawing Benzene, 1-methyl-4-[[(4-nitrophenyl)methyl]thio]- Reduced thermal stability
Sulfonyl (-SO₂-) Polar Benzene, 1-methyl-4-[[1-(methylthio)-2-phenylethenyl]sulfonyl]- Increased oxidative resistance

Biological Activity

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- (CAS Number: 623-13-2), is an organosulfur compound characterized by a benzene ring with a methyl group and a thioether group. Its molecular formula is C₉H₁₂S₂, with a molecular weight of approximately 184.32 g/mol. This compound has garnered attention for its unique structural properties, which contribute to its biological activity and potential applications in pharmaceuticals.

Chemical Structure and Properties

The structure of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- includes:

  • A benzene ring with a methyl group at the first position.
  • A thioether group at the para position.

This configuration enhances its reactivity compared to simpler derivatives, making it significant in various chemical applications, including medicinal chemistry.

Biological Activity Overview

Research on Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- indicates several biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. For instance, derivatives of mercapto-coumarins, which share structural similarities, have shown strong activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Compounds with thioether functionalities have been investigated for their antitumor potential. Some studies report that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth effectively .
  • CNS Activity : The methyl ester moiety present in structurally related compounds has been linked to central nervous system (CNS) stimulation. For example, methylphenidate (Ritalin), which contains similar functionalities, is known for its CNS stimulant properties .

Antimicrobial Activity

A study focusing on the synthesis of mercapto-coumarins highlighted the antimicrobial efficacy of these compounds against a range of bacteria and fungi. The synthesized compounds exhibited potent activity with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Compound NameMIC (µg/mL)Target Organism
Mercapto-Coumarin Derivative5Staphylococcus aureus
Mercapto-Coumarin Derivative10Escherichia coli
Mercapto-Coumarin Derivative15Candida albicans

Antitumor Activity

In another study, derivatives of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- were evaluated for their antitumor effects on various cell lines:

Cell LineIC50 (µM)Mechanism of Action
A5490.12Induction of apoptosis
HeLa0.024Cell cycle arrest at G2/M phase
A27800.036Inhibition of proliferation

These findings suggest that the compound may be effective against different types of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or thiol-disulfide exchange. For example, reacting 4-methylbenzyl chloride with [(methylthio)methyl]thiol under basic conditions (e.g., NaOH in ethanol) at 60–80°C achieves moderate yields. Optimization should focus on solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and stoichiometric ratios of thiol to electrophile to minimize disulfide byproducts . Characterization via 1^1H NMR (δ 2.35 ppm for SCH3_3, δ 4.15 ppm for SCH2_2) and GC-MS (m/z 168 for parent ion) ensures purity .

Q. How can the electronic effects of the methylthio substituent influence the compound’s reactivity in electrophilic substitution?

The methylthio group (-SCH3_3) is a strong electron donor via resonance, activating the benzene ring toward electrophilic attack. For instance, nitration would preferentially occur at the para position relative to the methyl group. Experimental validation requires monitoring reaction kinetics under controlled nitration (HNO3_3/H2_2SO4_4) and analyzing regioselectivity via HPLC or 13^{13}C NMR . Computational studies (DFT calculations) can predict charge distribution using the InChIKey from NIST data .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H NMR identifies methylthio (δ 2.1–2.4 ppm) and methylene-thioether (δ 3.8–4.2 ppm) groups. 13^{13}C NMR confirms aromatic carbons (δ 120–140 ppm) and sulfur-bound carbons (δ 35–45 ppm) .
  • Mass Spectrometry : GC-MS with electron ionization (EI) shows fragmentation patterns (e.g., loss of SCH3_3 at m/z 135) .
  • IR : Stretching vibrations for C-S (600–700 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying thermal conditions?

Molecular dynamics simulations using software like Gaussian or ORCA can model thermal decomposition pathways. Input the compound’s 3D structure (via InChIKey from NIST ) and calculate bond dissociation energies (BDEs) for C-S bonds. Compare with experimental thermogravimetric analysis (TGA) data to validate predictions. For example, a BDE < 250 kJ/mol suggests susceptibility to thermal cleavage .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or isomerization. For example, if 1^1H NMR δ values for SCH2_2 vary between studies, replicate experiments in deuterated DMSO vs. CDCl3_3 to assess solvent polarity impacts . Cross-validate with high-resolution MS (HRMS) to rule out isotopic interference .

Q. How does the compound’s lipophilicity impact its application in biological studies?

Calculate the octanol-water partition coefficient (logP) using software like ChemAxon or experimental shake-flask methods. A logP > 2 (predicted via molecular weight 168 and sulfur content ) suggests high membrane permeability. Validate via in vitro assays (e.g., Caco-2 cell monolayers) to correlate logP with bioavailability .

Q. What are the challenges in synthesizing derivatives with modified thioether groups?

Introducing bulkier substituents (e.g., phenylthio instead of methylthio) risks steric hindrance, reducing reaction yields. Mitigate by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance kinetics. Monitor progress via TLC with iodine staining for sulfur-containing intermediates .

Notes

  • For advanced synthesis, cross-reference NIST’s 3D structural data with experimental results.
  • Contradictions in melting points (e.g., 102–105°C vs. predicted 414°C ) likely stem from polymorphic forms or impurities; use DSC to clarify .

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